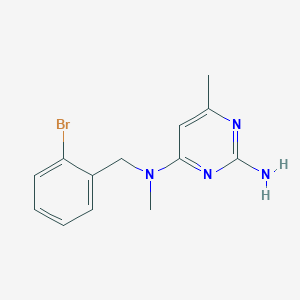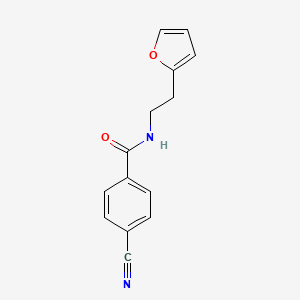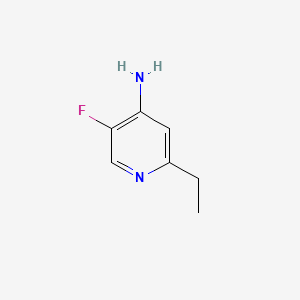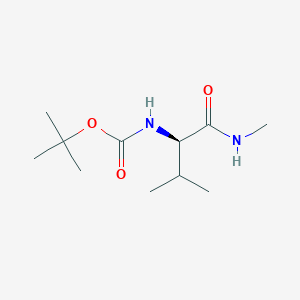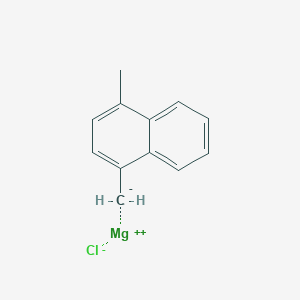
(4-Methyl-1-naphthyl)methylmagnesium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methyl-1-naphthyl)methylmagnesium chloride, 0.25 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is known for its reactivity and versatility in forming carbon-carbon bonds. This compound is particularly useful in the formation of complex organic molecules and is widely used in both academic and industrial research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-1-naphthyl)methylmagnesium chloride typically involves the reaction of 4-methyl-1-naphthylmethyl chloride with magnesium metal in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
4-Methyl-1-naphthylmethyl chloride+Mg→(4-Methyl-1-naphthyl)methylmagnesium chloride
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with larger reactors and more stringent control of reaction parameters. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. The reaction mixture is typically stirred for several hours to ensure complete conversion of the starting material.
化学反应分析
Types of Reactions
(4-Methyl-1-naphthyl)methylmagnesium chloride undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Nucleophilic Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.
Reduction: Can reduce certain functional groups, such as nitriles, to amines.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Alkyl Halides: Methyl iodide, ethyl bromide.
Solvents: THF, diethyl ether.
Conditions: Typically carried out at low temperatures to control the reactivity of the Grignard reagent.
Major Products Formed
Alcohols: From the reaction with carbonyl compounds.
New Carbon-Carbon Bonds: From nucleophilic substitution reactions.
Amines: From the reduction of nitriles.
科学研究应用
(4-Methyl-1-naphthyl)methylmagnesium chloride is used in various scientific research applications, including:
Organic Synthesis: Formation of complex organic molecules, pharmaceuticals, and natural products.
Material Science: Synthesis of polymers and advanced materials.
Medicinal Chemistry: Development of new drugs and therapeutic agents.
Biological Research: Study of biochemical pathways and molecular interactions.
作用机制
The mechanism of action of (4-Methyl-1-naphthyl)methylmagnesium chloride involves the formation of a highly reactive carbon-magnesium bond. This bond acts as a nucleophile, attacking electrophilic centers in other molecules. The reactivity is primarily due to the polarization of the carbon-magnesium bond, where the carbon atom carries a partial negative charge, making it highly nucleophilic.
相似化合物的比较
Similar Compounds
- Methylmagnesium chloride
- Phenylmagnesium bromide
- Ethylmagnesium bromide
Comparison
(4-Methyl-1-naphthyl)methylmagnesium chloride is unique due to the presence of the naphthyl group, which imparts specific reactivity and selectivity in organic reactions. Compared to simpler Grignard reagents like methylmagnesium chloride, it offers more complex reactivity patterns and can be used to synthesize more intricate organic structures.
属性
分子式 |
C12H11ClMg |
|---|---|
分子量 |
214.97 g/mol |
IUPAC 名称 |
magnesium;1-methanidyl-4-methylnaphthalene;chloride |
InChI |
InChI=1S/C12H11.ClH.Mg/c1-9-7-8-10(2)12-6-4-3-5-11(9)12;;/h3-8H,1H2,2H3;1H;/q-1;;+2/p-1 |
InChI 键 |
PGEZOFJGUKODJR-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC=C(C2=CC=CC=C12)[CH2-].[Mg+2].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


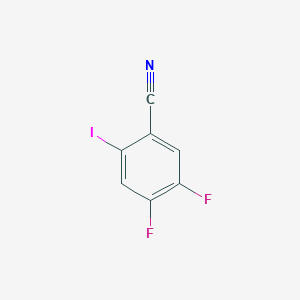
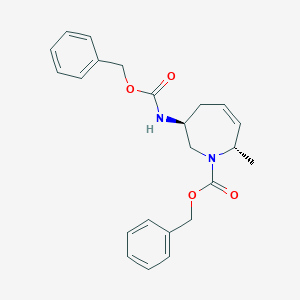

![1,8,10,17-Tetramethyl-3,6,12,15-tetrazapentacyclo[13.3.1.13,17.16,10.18,12]docosane-4,9,14,18-tetrone](/img/structure/B14888613.png)
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-azabicyclo[2.2.2]octane](/img/structure/B14888615.png)
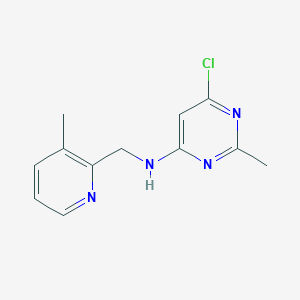
![1-(Imidazo[1,5-a]pyridin-3-yl)-3-(methylthio)propan-1-amine](/img/structure/B14888624.png)
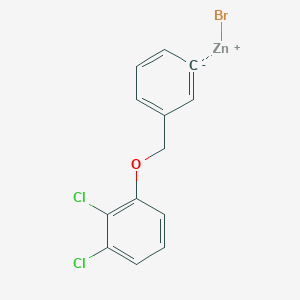

![tert-Butyl 7-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B14888635.png)
